N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine
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Overview
Description
N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine is an organic compound that features a pyrrole ring attached to an ethyl chain, which is further connected to a phenylethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with various amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce pyrrolidine derivatives.
Scientific Research Applications
N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-: This compound has a similar pyrrole structure but with a methyl group instead of an ethyl chain.
2-Acetylpyrrole: Another related compound with a pyrrole ring and an acetyl group.
Uniqueness
N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine is unique due to its specific combination of a pyrrole ring, ethyl chain, and phenylethanamine structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H18N2 |
---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
N-(2-phenylethyl)-1-(1H-pyrrol-2-yl)ethanamine |
InChI |
InChI=1S/C14H18N2/c1-12(14-8-5-10-16-14)15-11-9-13-6-3-2-4-7-13/h2-8,10,12,15-16H,9,11H2,1H3 |
InChI Key |
GJONNUDTNWVFSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CN1)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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